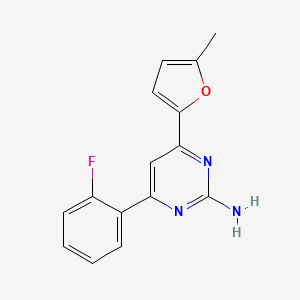
4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine, otherwise known as FMFP, is a small molecule that has been studied extensively for its potential applications in scientific research. FMFP has been studied for its ability to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. This molecule has been of great interest to researchers due to its potential to be used in a variety of applications, including drug discovery, drug development, and drug delivery.
Aplicaciones Científicas De Investigación
FMFP has been studied for its potential to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. It has been used in drug discovery and development, as well as in drug delivery. In addition, FMFP has been studied for its potential to be used in cancer research, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential to be used in neurological research, as it has been shown to modulate the activity of certain neurotransmitters.
Mecanismo De Acción
The exact mechanism of action of FMFP is still not fully understood. However, it is believed that FMFP binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. These effects are thought to be responsible for the observed changes in protein and enzyme activity, as well as the inhibition of the growth of certain cancer cells.
Biochemical and Physiological Effects
FMFP has been shown to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. It has also been shown to inhibit the growth of certain cancer cells, as well as modulate the activity of certain neurotransmitters. In addition, FMFP has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of FMFP is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, it has been shown to be effective in modulating the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. However, there are some limitations to using FMFP in laboratory experiments, such as the fact that it is not very stable and can degrade quickly in certain conditions.
Direcciones Futuras
Future research on FMFP could focus on its potential applications in drug discovery and development, as well as its potential to be used in cancer research and neurological research. Additionally, further research could focus on its ability to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. Additionally, further research could focus on its potential to be used in drug delivery systems, as well as its potential to be used in other therapeutic applications. Additionally, further research could focus on the development of more stable and efficient synthesis methods for FMFP.
Métodos De Síntesis
FMFP has been synthesized using a variety of techniques, including the Suzuki coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. In the Suzuki reaction, FMFP is synthesized by reacting 2-fluorophenylboronic acid and 5-methylfuran-2-ylbromide in the presence of a palladium catalyst. In the Stille reaction, FMFP is synthesized by reacting 2-fluorophenylstannane and 5-methylfuran-2-ylbromide in the presence of a palladium catalyst. In the Sonogashira reaction, FMFP is synthesized by reacting 2-fluorophenylacetylene and 5-methylfuran-2-ylbromide in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-6-7-14(20-9)13-8-12(18-15(17)19-13)10-4-2-3-5-11(10)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCDNUSMWWCJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CC=C3F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine](/img/structure/B6348172.png)
![4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6348190.png)




